molecular formula C22H15ClN6O2 B6138676 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B6138676
M. Wt: 430.8 g/mol
InChI Key: GCFWFTMYFMOWJH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is an intricate compound falling under the category of organic heterocycles. This compound is known for its complex structure and potential applications in various fields such as chemistry, biology, and medicine. Its multi-ring system and functional groups offer unique reactive sites, making it an exciting subject of study for synthetic chemists and pharmaceutical researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves a multi-step procedure:

  • Formation of Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core: : This step typically involves the cyclization of a suitable precursor such as a hydrazine with a pyridine derivative in the presence of an acid or base catalyst.

  • Functionalization: : Introduction of the 2-methyl and 6-oxo substituents using appropriate alkylating and oxidizing agents.

  • Aryl amide formation: : The final step involves coupling the chlorinated compound with a substituted aniline derivative to form the benzamide moiety using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production often scales up these synthetic routes using continuous flow techniques or batch processes, optimizing conditions like temperature, solvent, and reaction time for higher yields and purity. Automated systems may also be employed for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions at its functional groups, particularly the methyl group, leading to the formation of carboxylic acids.

  • Reduction: : Reduction of the nitro group or any carbonyl functionalities, often using agents like sodium borohydride or hydrogen in the presence of a catalyst.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions, especially at the chloro position or the phenyl ring, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, palladium on carbon with hydrogen.

  • Substituting Agents: : Organometallic reagents, halogenating agents like N-bromosuccinimide (NBS).

Major Products

  • Oxidation: : Formation of carboxylic acids, ketones.

  • Reduction: : Formation of amines, alcohols.

  • Substitution: : Formation of various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide finds application in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules and as a reagent in heterocyclic chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases.

  • Medicine: : Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties due to its ability to interact with various biological targets.

  • Industry: : Used in the development of new materials and as a part of complex molecular architectures in nanotechnology.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, altering their function. For example, in biological systems, it may inhibit kinases by mimicking the natural substrate or binding to the active site, thereby preventing the phosphorylation of proteins involved in signaling pathways. This action can modulate cellular processes such as proliferation, apoptosis, and differentiation, making it a candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[4,3-c]quinoline-7-yl)benzamide: : Similar in structure but with a different core ring system.

  • 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrido[4,3-d]pyrimidine-7-yl)benzamide: : Another compound with a pyrimidine instead of a triazine ring.

  • 4-chloro-N-(2-methyl-6-oxo-3-phenylquinazoline-7-yl)benzamide: : A compound with a quinazoline core.

Uniqueness

What sets 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide apart is its unique ring structure, offering distinct reactive sites that make it versatile in both chemical transformations and biological interactions

Well, that covers a lot about this fascinating compound

Properties

IUPAC Name

4-chloro-N-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6O2/c1-13-18(14-5-3-2-4-6-14)20-25-24-19-17(29(20)26-13)11-12-28(22(19)31)27-21(30)15-7-9-16(23)10-8-15/h2-12H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFWFTMYFMOWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=C(C=C4)Cl)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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